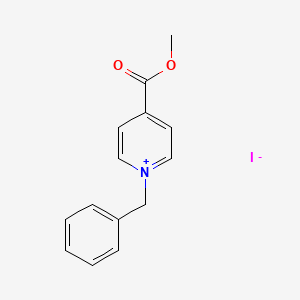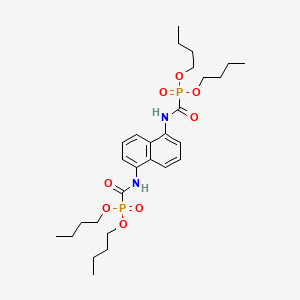
1,5-Bis(dibutylphosphonoformamido)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(dibutylphosphonoformamido)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two dibutylphosphonoformamido groups attached to the naphthalene ring at the 1 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(dibutylphosphonoformamido)naphthalene typically involves a multi-step process. One common method includes the nucleophilic acyl substitution reaction. The starting material, 1,5-diaminonaphthalene, undergoes a reaction with dibutylphosphonoformic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(dibutylphosphonoformamido)naphthalene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylphosphonoformamido groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of an oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Bis(dimethyliminium) derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Bis(dibutylphosphonoformamido)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and polymers
Mécanisme D'action
The mechanism of action of 1,5-Bis(dibutylphosphonoformamido)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity. The dibutylphosphonoformamido groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can lead to changes in the conformation and function of the target proteins, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthalene-bis(allylcarbonate): A fluorescent monomer used in dental composite resins.
1,5-Bis(dimethylamino)naphthalene: Used in the synthesis of bis(dimethyliminium) derivatives.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: An epoxy monomer with applications in electronic industries.
Uniqueness
1,5-Bis(dibutylphosphonoformamido)naphthalene is unique due to its specific dibutylphosphonoformamido groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific molecular interactions.
Propriétés
Numéro CAS |
2231-13-2 |
|---|---|
Formule moléculaire |
C28H44N2O8P2 |
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
1-dibutoxyphosphoryl-N-[5-(dibutoxyphosphorylcarbonylamino)naphthalen-1-yl]formamide |
InChI |
InChI=1S/C28H44N2O8P2/c1-5-9-19-35-39(33,36-20-10-6-2)27(31)29-25-17-13-16-24-23(25)15-14-18-26(24)30-28(32)40(34,37-21-11-7-3)38-22-12-8-4/h13-18H,5-12,19-22H2,1-4H3,(H,29,31)(H,30,32) |
Clé InChI |
UAYNDWCRPSPOJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)P(=O)(OCCCC)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


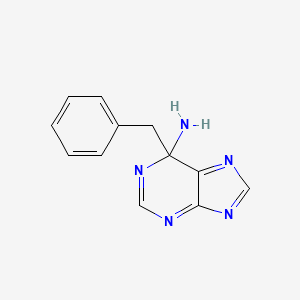
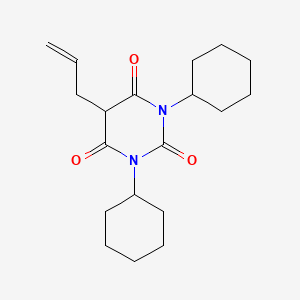
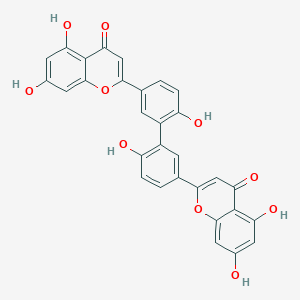
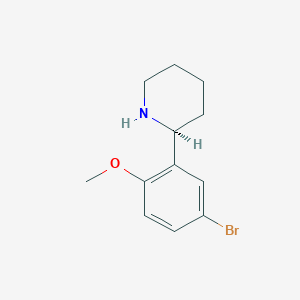
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)

![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)


